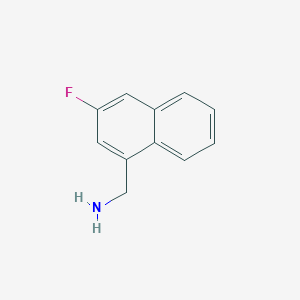

1-(Aminomethyl)-3-fluoronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoronaphthalen-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBXLYOPVGCZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Aminomethyl 3 Fluoronaphthalene and Its Precursors

Regioselective Synthesis of Fluorinated Naphthalene (B1677914) Intermediates

The introduction of a fluorine atom at the C3 position of the naphthalene ring is a critical first step. The regioselectivity of this process is paramount, as the substitution pattern of naphthalene can be complex to control. researchgate.netlibretexts.org Generally, the 1-position (alpha) of naphthalene is more reactive towards electrophilic substitution than the 2-position (beta). brainly.inonlineorganicchemistrytutor.combrainly.in This is due to the greater resonance stabilization of the carbocation intermediate formed during attack at the alpha position. brainly.inbrainly.in However, specific reaction conditions and the nature of the reagents can influence the final substitution pattern. libretexts.org

Diazotization-Mediated Fluorination of Naphthylamines

One of the most established methods for introducing a fluorine atom into an aromatic ring is through the decomposition of a diazonium salt, a transformation pioneered by the Balz-Schiemann and Sandmeyer reactions. wikipedia.orgpku.edu.cn

The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry, providing a reliable route to aryl fluorides from aryl amines. numberanalytics.com The process involves three key steps:

Diazotization: An aromatic amine is converted to its corresponding diazonium salt using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. numberanalytics.com

Formation of the Diazonium Fluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄) or its salts to precipitate the aryl diazonium tetrafluoroborate. numberanalytics.comgoogle.com Alternatively, hexafluorophosphoric acid (HPF₆) can be used to form the corresponding hexafluorophosphate (B91526) salt. google.comgoogle.com

Thermal Decomposition: The isolated and dried diazonium fluoroborate or hexafluorophosphate salt is then heated, leading to its decomposition to the desired aryl fluoride (B91410), with the evolution of nitrogen gas and boron trifluoride. numberanalytics.comgoogle.com

A patent for the preparation of 1-fluoronaphthalene (B124137) describes a process starting from 1-naphthylamine (B1663977), which is diazotized and then reacted with fluoroboric acid. google.com The resulting diazonium fluoroborate is decomposed under heat to yield 1-fluoronaphthalene. google.comchemicalbook.com

While the traditional Sandmeyer reaction typically refers to copper-catalyzed transformations to produce aryl chlorides, bromides, and cyanides, fluorination via diazonium salts without a metal catalyst is commonly known as the Balz-Schiemann reaction. wikipedia.org However, recent advancements have led to the development of copper-mediated fluoro-deamination reactions, which can be considered a true Sandmeyer fluorination. nih.gov These methods often offer improved yields and broader substrate scope, tolerating a variety of functional groups. nih.gov

| Reaction Stage | Reagents and Conditions | Product | Reference |

| Diazotization | 1-Naphthylamine, HCl, NaNO₂, <5°C | Naphthalene-1-diazonium chloride | chemicalbook.com |

| Salt Formation | Naphthalene-1-diazonium chloride, HBF₄ | Naphthalene-1-diazonium tetrafluoroborate | google.comchemicalbook.com |

| Decomposition | Heat (85-90°C) | 1-Fluoronaphthalene | chemicalbook.com |

The yield and selectivity of the Balz-Schiemann reaction can be significantly influenced by several factors:

Temperature: The decomposition temperature of the diazonium salt is crucial. It needs to be high enough to induce decomposition but controlled to minimize the formation of by-products. numberanalytics.com Temperatures are generally in the range of 80°C to 150°C. numberanalytics.com

Solvent: While often performed neat, the use of a solvent can help to control the reaction rate and improve yields. numberanalytics.com Studies have shown that low- or non-polar solvents like chlorobenzene (B131634) and hexane (B92381) can be effective for the thermal decomposition of aryldiazonium tetrafluoroborates at lower temperatures. acs.org

Purity of Starting Materials: The purity of the isolated diazonium salt directly impacts the yield and purity of the final fluorinated product. numberanalytics.com

Continuous Flow Reactors: To address the safety concerns associated with the handling of potentially unstable diazonium salts on a large scale, continuous flow protocols have been developed. nih.gov These systems allow for the rapid diazotization and subsequent fluorination with minimal isolation of hazardous intermediates, dramatically reducing reaction times and improving safety. nih.gov

| Parameter | Optimized Condition | Effect | Reference |

| Temperature | Controlled heating (80-150°C) | Affects yield and minimizes side reactions | numberanalytics.com |

| Solvent | Low- or non-polar (e.g., PhCl, hexane) | Can facilitate decomposition at lower temperatures | acs.org |

| Purity | High purity of diazonium salt | Improves yield and product purity | numberanalytics.com |

| Technology | Continuous flow reactor | Enhances safety and reduces reaction time | nih.gov |

Direct Fluorination Approaches (e.g., with Electrophilic Fluorinating Agents)

Direct C-H fluorination offers a more atom-economical approach to synthesizing fluorinated aromatics. This method involves the use of powerful electrophilic fluorinating agents. Reagents such as N-fluorobis(phenylsulfonyl)amine and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄, commercially known as Selectfluor) are commonly used for the electrophilic fluorination of electron-rich aromatic compounds like naphthalene. researchgate.netresearchgate.net

The mechanism of electrophilic fluorination of aromatics with N-F type reagents is generally considered to be a polar SEAr mechanism. researchgate.net The reaction of naphthalene with such reagents can lead to a mixture of isomers, and the regioselectivity can be influenced by the reaction conditions. Solvent-free fluorination of naphthalene has been shown to proceed with some selectivity. researchgate.net

Cross-Coupling Strategies for C-F Bond Formation (e.g., Palladium-Catalyzed Fluorination)

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed cross-coupling reactions for the formation of C-F bonds. Palladium-catalyzed fluorination of arylboronic acid derivatives represents a significant advancement in this area. nih.gov This method offers a practical and scalable route to aryl fluorides. Mechanistic studies suggest a single-electron-transfer pathway involving a Pd(III) intermediate. nih.gov While not a direct C-H fluorination, this strategy allows for the conversion of a pre-functionalized naphthalene (e.g., a boronic acid derivative) into the corresponding fluoride under relatively mild conditions.

Introduction of the Aminomethyl Group at the C1 Position

With the 3-fluoronaphthalene core in hand, the next critical step is the introduction of the aminomethyl group at the C1 position. The inherent reactivity of the C1 position of naphthalene makes it a prime target for electrophilic substitution. libretexts.orgbrainly.in

A plausible synthetic route would involve the formylation or acylation of 3-fluoronaphthalene at the C1 position, followed by reductive amination to furnish the desired 1-(aminomethyl)-3-fluoronaphthalene. The Friedel-Crafts acylation of naphthalene derivatives is a well-established method for introducing a carbonyl group, and the regioselectivity can often be controlled by the choice of solvent and Lewis acid catalyst. libretexts.org

Alternatively, a precursor such as 1-bromo-3-fluoronaphthalene (B3130378) could be synthesized. This intermediate could then undergo a variety of transformations to introduce the aminomethyl group. For example, it could be converted to a Grignard reagent or an organolithium species, followed by reaction with a suitable electrophile to introduce a one-carbon unit that can be subsequently converted to the amine. Another approach would be a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination with a protected aminomethyl equivalent, or a cyanation followed by reduction of the nitrile to the primary amine.

Recent research has also demonstrated the synthesis of 1-amino-3-aryl naphthalenes through the acid-catalyzed cyclization of vinyl bis(perfluoroalkanesulfonyl)imides derived from diynes. chemrxiv.orgchemrxiv.org While this provides a 1-amino-substituted naphthalene, further functional group manipulation would be necessary to obtain the 1-aminomethyl derivative.

Integrated Synthetic Sequences for this compound

A practical synthesis of this compound often involves a multi-step sequence starting from readily available precursors. A common starting material is 1-naphthylamine, which can be converted to 1-fluoronaphthalene via a Sandmeyer-type reaction involving diazotization followed by treatment with a fluoride source like tetrafluoroboric acid (Schiemann reaction). chemicalbook.comgoogle.comgoogle.com

Once 1-fluoronaphthalene is obtained, functionalization at the desired positions is necessary. For the methodologies described above, this would typically involve:

Friedel-Crafts acylation of 1-fluoronaphthalene to introduce a carbonyl group at the 3-position (less likely due to directing effects) or functionalization of a pre-substituted naphthalene. A more plausible route starts with a precursor already bearing functionality at the desired positions.

Bromination of a methyl group at the 1-position of a 3-fluoronaphthalene derivative to create the precursor for nucleophilic substitution.

Oxidation of a methyl group at the 1-position to a carboxylic acid, setting the stage for the Curtius or Hofmann rearrangements.

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into the this compound scaffold is of significant interest for applications in medicinal chemistry. This can be achieved through various asymmetric synthesis approaches.

Asymmetric Synthesis Approaches for Enantiomeric Purity

Several strategies can be employed to obtain enantiomerically pure this compound analogues:

Asymmetric Reductive Amination: The reductive amination of 3-fluoro-1-naphthaldehyde can be rendered asymmetric by using a chiral catalyst or a chiral auxiliary. Chiral amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric reductive amination of ketones and aldehydes, often providing high enantiomeric excess. frontiersin.orgwhiterose.ac.ukrsc.org Alternatively, chiral metal complexes, for instance, those based on iridium or rhodium with chiral ligands, can catalyze the asymmetric hydrogenation of the intermediate imine.

Asymmetric Hydrogenation of Precursors: Asymmetric hydrogenation of a prochiral precursor, such as 3-fluoro-1-naphthonitrile, using a chiral transition metal catalyst could provide the chiral amine directly.

Kinetic Resolution: A racemic mixture of this compound can be resolved into its constituent enantiomers through kinetic resolution. This can be achieved enzymatically, for example, by using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. nih.gov

Chiral Resolution via Diastereomeric Salt Formation: A classical method for resolving racemic amines involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization, followed by liberation of the enantiomerically pure amine.

The choice of method depends on factors such as the scalability of the process, the availability of chiral catalysts or resolving agents, and the desired level of enantiomeric purity.

Chiral Auxiliaries and Catalytic Asymmetric Induction

The stereoselective synthesis of this compound and its precursors relies heavily on methods that can effectively control the formation of the chiral center at the aminomethyl-substituted carbon. Chiral auxiliaries and catalytic asymmetric induction are two powerful strategies to achieve this. These approaches introduce a source of chirality into the reaction, guiding the formation of one enantiomer over the other.

A significant challenge in the synthesis of chiral fluorinated compounds is the development of methods that are both highly enantioselective and broadly applicable. Research in this area has explored various approaches, from the use of stoichiometric chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective transformation, to the use of substoichiometric amounts of chiral catalysts that can generate large quantities of the desired enantiomer.

A key precursor for the synthesis of this compound is the corresponding monofluorinated 1-amino-1,2-dihydronaphthalene derivative. The asymmetric synthesis of these dihydronaphthalene derivatives has been a subject of study, providing a foundational route to the target compound. Two complementary strategies have been developed to access these enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives. These methods often rely on a common intermediate, allowing for divergent pathways to different fluorinated amino alcohol derivatives through careful optimization of reaction conditions. nih.gov

While specific data on the direct application of chiral auxiliaries and catalytic asymmetric induction for the synthesis of this compound is not extensively detailed in publicly available literature, the principles can be illustrated through the synthesis of closely related structures and precursors. The following sections will delve into the application of these methodologies, drawing on established protocols for analogous transformations.

Chiral Auxiliaries in the Synthesis of Precursors

Chiral auxiliaries are enantiomerically pure compounds that are chemically attached to a prochiral substrate to induce diastereoselectivity in a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

One common strategy involves the use of chiral oxazolidinones, such as those derived from amino acids. For instance, in the synthesis of α-fluorinated β-amino acids, an Evans' oxazolidinone can be used to control the stereoselective fluorination and alkylation of a carboxylic acid derivative. This method has been shown to proceed with high diastereomeric excess. nih.gov Although not directly applied to this compound, this methodology could be adapted to a precursor such as 3-fluoronaphthalene-1-carboxylic acid.

The general approach would involve the following steps:

Coupling of 3-fluoronaphthalene-1-carboxylic acid with a chiral oxazolidinone auxiliary.

Diastereoselective functionalization at the carbon destined to become the aminomethyl group's point of attachment.

Removal of the chiral auxiliary to yield the enantiomerically enriched intermediate, which can then be converted to this compound.

Below is a hypothetical data table illustrating the potential outcomes of such a strategy, based on typical results observed in the literature for similar transformations.

| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Benzyl bromide | >95:5 | 85 |

| 2 | (4S)-4-Isopropyloxazolidin-2-one | Methyl iodide | 90:10 | 88 |

| 3 | (4R)-4-Benzyloxazolidin-2-one | Allyl iodide | >98:2 | 82 |

Catalytic Asymmetric Induction

Catalytic asymmetric synthesis is a highly efficient method for generating chiral compounds, as a small amount of a chiral catalyst can produce a large quantity of the desired enantiomer. This approach is often preferred over the use of stoichiometric chiral auxiliaries due to its atom economy and cost-effectiveness.

For the synthesis of this compound, a key step that could be rendered asymmetric is the reduction of a corresponding imine or the alkylation of a suitable nucleophile.

Asymmetric Hydrogenation of Imines: A common route to chiral amines is the asymmetric hydrogenation of prochiral imines. This can be achieved using chiral transition metal catalysts, often based on rhodium, iridium, or ruthenium, with chiral phosphine (B1218219) ligands. For a precursor to this compound, one could envision the formation of an imine from 3-fluoronaphthaldehyde and a suitable nitrogen source, followed by asymmetric hydrogenation.

The following table presents representative data for the asymmetric hydrogenation of imines, illustrating the high levels of enantioselectivity that can be achieved with various catalytic systems.

| Entry | Catalyst/Ligand | Substrate | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | [Rh(COD)Cl]₂ / (S,S)-DIOP | N-Benzyl-1-phenylethan-1-imine | 85 | 92 |

| 2 | [Ir(COD)Cl]₂ / (R)-BINAP | N-(1-Phenylethylidene)aniline | 95 | 90 |

| 3 | RuCl₂(S)-BINAP | 1-Methyl-3,4-dihydroisoquinoline | 98 | 97 |

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organic molecules, such as proline and its derivatives, can catalyze a wide range of transformations with high enantioselectivity. For the synthesis of precursors to this compound, an organocatalytic approach could involve the asymmetric Michael addition of a nucleophile to a nitroalkene derived from 3-fluoronaphthaldehyde, followed by reduction of the nitro group.

The following table provides examples of organocatalyzed asymmetric reactions that could be adapted for the synthesis of the target compound's precursors.

Chemical Reactivity and Transformation Pathways of 1 Aminomethyl 3 Fluoronaphthalene

Reactivity of the Aminomethyl Functionality

The primary amine of the aminomethyl group is a key site of reactivity, acting as a potent nucleophile and a precursor for various nitrogen-containing functional groups. Its reactions are fundamental to elaborating the molecular structure and introducing new properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in 1-(Aminomethyl)-3-fluoronaphthalene possesses a lone pair of electrons, rendering it nucleophilic and readily susceptible to alkylation and acylation reactions.

N-Alkylation typically proceeds via nucleophilic substitution, where the amine attacks an alkyl halide (R-X) or another suitable electrophile, displacing a leaving group to form a secondary or tertiary amine. The reaction's success often depends on the choice of the alkylating agent and reaction conditions. Over-alkylation to form quaternary ammonium (B1175870) salts is a possible side reaction. Selective mono-N-alkylation can be challenging but may be achieved using specific reagents or protecting group strategies. organic-chemistry.org For instance, chelation with reagents like 9-borabicyclononane (B1260311) (9-BBN) has been used for selective mono-N-alkylation of some amino alcohols. organic-chemistry.org Alternatively, reductive amination offers another route to N-alkylated products.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((RCO)₂O), to form a stable amide bond. researchgate.net This reaction is generally high-yielding and is a common method for protecting the amine group or for synthesizing more complex molecules, including peptides and other bioactive compounds. researchgate.net The resulting amides are crucial intermediates in many synthetic pathways.

| Reaction Type | Reagent Class | General Product Structure |

| N-Alkylation | Alkyl Halide (R-X) | |

| N-Acylation | Acyl Chloride (R-COCl) | |

| N-Acylation | Acid Anhydride ((RCO)₂O) |

Formation of Schiff Bases and Related Imine Derivatives

As a primary amine, this compound readily condenses with aldehydes or ketones to form Schiff bases, also known as imines. wikipedia.orgnih.gov The reaction proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine (hemiaminal) intermediate, followed by dehydration to yield the C=N double bond of the imine. wikipedia.org

This reaction is typically reversible and is often carried out in a solvent that allows for the removal of water, thereby driving the equilibrium towards the product. The formation of these imine derivatives is significant as it introduces a new point of reactivity. The imine bond can be subsequently reduced to a secondary amine or attacked by nucleophiles, making Schiff bases versatile intermediates in organic synthesis. nih.gov

Cyclization Reactions for Heterocyclic Ring Systems

The aminomethyl group is a valuable handle for the construction of nitrogen-containing heterocyclic rings fused to the naphthalene (B1677914) system. Following N-acylation, the molecule can undergo intramolecular cyclization reactions to form complex polycyclic structures. For example, acylation with a suitable partner followed by electrophilic cyclization, such as the Bischler-Napieralski or Pictet-Spengler type reactions, could potentially be used to synthesize tetrahydroisoquinoline-like systems. Electrophilic cyclization of functionally-substituted alkynes is a known route to a variety of heterocyclic compounds. nih.gov While specific examples starting from this compound are not prevalent in the literature, the principles of cascade reactions involving radical cyclization are well-established for constructing complex fused systems. researchgate.netnih.gov

Oxidation and Reduction Reactions of the Amine Group

The aminomethyl functionality can undergo oxidation. While primary amines can be oxidized to various products, the specific outcome depends heavily on the oxidant used and the reaction conditions. Mild oxidation might yield an imine or nitrile, whereas stronger conditions could lead to cleavage of the C-N bond.

Conversely, while the primary amine itself is in a reduced state, derivatives formed from it, such as imines or Schiff bases, are readily susceptible to reduction. The C=N double bond of a Schiff base can be easily reduced using agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂/Pd, Pt, or Ni) to afford a stable secondary amine. This two-step sequence of Schiff base formation followed by reduction represents a key strategy for the N-alkylation of primary amines.

Reactions Involving the C-F Bond

The fluorine atom on the naphthalene ring introduces another dimension of reactivity, primarily centered around its potential to act as a leaving group in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorinated Position

The carbon-fluorine bond in aryl fluorides is strong; however, the fluorine atom can be displaced by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. pressbooks.pub This reaction is particularly effective when the aromatic ring is "activated" by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon attack by the nucleophile. pressbooks.publibretexts.org

In the case of this compound, the aminomethyl group is generally considered a weakly electron-donating or activating group, which would not facilitate the SNAr reaction. Therefore, displacing the fluorine atom with a nucleophile would likely require forcing conditions (high temperatures, strong nucleophiles) or the presence of a catalyst. nih.gov However, fluorine is often the most reactive halogen in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. masterorganicchemistry.comyoutube.com

Potential nucleophiles for this transformation include alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH), which would lead to the corresponding ethers, thioethers, and substituted amines. The chemoselectivity of such reactions on difunctional molecules can sometimes be controlled by the reaction conditions. mdpi.com

Transition Metal-Catalyzed C-F Bond Activation and Cross-Coupling

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation is a significant challenge. However, transition metal catalysis offers powerful methods for the functionalization of fluoroarenes. For this compound, the fluorine atom at the 3-position is a potential site for cross-coupling reactions, which would allow for the introduction of a wide range of substituents.

Palladium-Catalyzed Transformations (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis. While the C-F bond is generally less reactive than other carbon-halogen bonds in these transformations, its activation can be achieved under specific conditions, particularly with electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that facilitate the oxidative addition of the C-F bond to the palladium center.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate. For this compound, a potential Suzuki-Miyaura reaction would involve its coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction would proceed via a catalytic cycle involving oxidative addition of the C-F bond to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. Given the strength of the C-F bond, this transformation would likely require specialized, electron-rich and bulky phosphine ligands to promote the challenging oxidative addition step.

The Heck reaction , another cornerstone of palladium catalysis, couples an unsaturated halide with an alkene. researchgate.net A hypothetical Heck reaction of this compound with an alkene would lead to the formation of a substituted naphthalene derivative. The mechanism involves the oxidative addition of the C-F bond to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov Similar to the Suzuki-Miyaura coupling, forcing conditions and specialized catalyst systems would likely be necessary to achieve this transformation.

| Reaction | Coupling Partner | Catalyst System (Exemplary) | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(dba)₂ / SPhos / Base | 1-(Aminomethyl)-3-aryl-naphthalene |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / P(o-tol)₃ / Base | 1-(Aminomethyl)-3-(alkenyl)-naphthalene |

This table presents hypothetical reaction conditions based on established methodologies for C-F bond activation in related systems.

Hydrodefluorination Reactions (e.g., Iridium-Based Catalysts)

Reactivity in the Presence of Strong Lewis Acids (e.g., Aluminum Reagents)

Strong Lewis acids, such as aluminum-based reagents (e.g., AlCl₃, organoaluminum compounds), can significantly influence the reactivity of this compound. The primary sites of interaction are the lone pairs of the fluorine and nitrogen atoms. Coordination of a Lewis acid to the fluorine atom can polarize the C-F bond, making the carbon atom more susceptible to nucleophilic attack. This activation strategy can be a pathway for C-F bond functionalization.

Furthermore, the amino group can also coordinate with the Lewis acid. This interaction would protonate the amine under protic conditions or form a Lewis acid-base adduct, which would deactivate the naphthalene ring towards electrophilic attack due to the electron-withdrawing nature of the resulting ammonium or complexed species. This property can be exploited to direct reactions to other parts of the molecule or to protect the amino group.

Electrophilic Aromatic Substitution on the Naphthalene Core

The naphthalene core of this compound is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is directed by the combined electronic effects of the aminomethyl and fluorine substituents.

The aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen atom through resonance (after initial protonation/coordination of the electrophile's counterion) and induction. The fluorine atom is a deactivating, ortho-, para-directing group due to its strong inductive electron-withdrawing effect, which is partially offset by its electron-donating resonance effect.

In this compound, the positions most activated towards electrophilic attack would be those ortho and para to the strongly activating aminomethyl group, specifically positions 2 and 4. However, position 2 is sterically hindered by the adjacent aminomethyl group. Therefore, the most likely position for electrophilic attack is the 4-position . The fluorine atom at position 3 will also direct incoming electrophiles to the ortho positions (2 and 4) and the para position (7), further reinforcing the preference for substitution at position 4.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 1-(Aminomethyl)-3-fluoro-4-nitronaphthalene |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-1-(aminomethyl)-3-fluoronaphthalene |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-1-(aminomethyl)-3-fluoronaphthalene |

This table outlines the predicted outcomes of electrophilic aromatic substitution based on the directing effects of the existing substituents.

Radical Reactions and Photochemical Transformations

The naphthalene system can participate in radical and photochemical reactions. Under radical conditions, the benzylic C-H bonds of the aminomethyl group could be susceptible to hydrogen atom abstraction, leading to the formation of a benzylic radical. This intermediate could then undergo further reactions, such as dimerization or reaction with other radical species.

Photochemically, naphthalene derivatives can undergo a variety of transformations upon absorption of UV light. Research on fluorinated naphthalene diimides has shown that the presence of fluorine atoms can lead to high photostability. researchgate.netmdpi.com For this compound, irradiation could potentially lead to excited states that can undergo reactions such as electron transfer or cycloadditions. The presence of the aminomethyl group might also influence the photochemical behavior, potentially participating in photo-induced electron transfer processes. Without specific experimental data, the exact photochemical pathways remain speculative but could involve transformations of the naphthalene core or the aminomethyl substituent.

Considerations for Reactivity with Specific Reagents and Conditions

The dual functionality of this compound necessitates careful consideration of reaction conditions to achieve selective transformations.

Protection of the Amino Group: In many reactions, particularly those involving strong electrophiles or organometallic reagents, protection of the primary amine may be necessary to prevent unwanted side reactions. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can be employed.

Basicity of the Amine: The basicity of the aminomethyl group can influence reactions that are sensitive to pH. In acidic media, the amine will be protonated, which will significantly alter its electronic influence on the naphthalene ring, making it strongly deactivating.

Solvent Effects: The choice of solvent can play a crucial role, especially in transition metal-catalyzed reactions, by affecting the solubility of reagents and the stability of catalytic intermediates.

Temperature Control: Many of the discussed transformations, particularly C-F bond activation, may require elevated temperatures to overcome the high activation energies. Careful temperature control is essential to balance reaction rates with potential side reactions and decomposition.

Compatibility with Oxidizing and Reducing Agents

The reactivity of this compound with oxidizing and reducing agents is centered on the primary amine functionality and the aromatic naphthalene ring.

The primary aminomethyl group is susceptible to oxidation by various agents. The specific product obtained is highly dependent on the nature and strength of the oxidizing agent employed. askfilo.comlibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can lead to the formation of different products. For instance, the oxidation of primary amines can yield aldehydes, carboxylic acids, or even nitro compounds. askfilo.comquora.comnumberanalytics.com The benzylic position of the aminomethyl group may facilitate oxidation to the corresponding aldehyde or carboxylic acid.

In contrast, the compound is generally stable towards common reducing agents. The aminomethyl group is already in a reduced state. The fluoronaphthalene ring system is also relatively resistant to reduction, requiring harsh conditions such as catalytic hydrogenation at high pressure, which are not typically encountered under standard synthetic protocols.

The following table summarizes the expected outcomes of reactions with common oxidizing agents, based on the known reactivity of primary amines.

Table 1: Compatibility with Oxidizing Agents

| Oxidizing Agent | Expected Transformation Product | General Reaction Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 3-Fluoro-1-naphthaldehyde or 3-Fluoro-1-naphthalene-1-carboxylic acid | Varies depending on stoichiometry and temperature. quora.com |

| Hydrogen Peroxide (H₂O₂) | 1-(Hydroxylaminomethyl)-3-fluoronaphthalene, potentially leading to 3-Fluoro-1-naphthaldehyde | Controlled temperature and pH. libretexts.org |

Interactions with Amines, Nitrides, and Azo/Diazo Compounds

The nucleophilic nature of the primary amine in this compound dictates its interactions with other nitrogen-containing functional groups.

Interactions with Amines: Primary amines can undergo further alkylation in the presence of alkylating agents to form secondary and tertiary amines. geeksforgeeks.orgmnstate.edu While direct reaction with another amine is not typical, acylation reactions with acyl chlorides (in the presence of a base) readily occur to form stable amides. britannica.comyoutube.com Oxidative coupling with other amines, often catalyzed by transition metals, can also lead to the formation of new C-N bonds. tandfonline.com

Interactions with Nitrides: The term "nitride" can encompass reagents for nitration or azide (B81097) formation. Direct N-nitration of primary amines with standard nitrating agents (e.g., mixed acid) is generally unsuccessful because the basic amine readily forms an unreactive ammonium salt. core.ac.ukresearchgate.net However, the conversion of the primary amine to a primary azide is a well-established transformation. This is typically achieved through a diazo transfer reaction using reagents like trifluoromethanesulfonyl azide or imidazole-1-sulfonyl azide. organic-chemistry.org

Interactions with Azo/Diazo Compounds: Primary aromatic and benzylic amines are fundamental precursors for the synthesis of diazonium salts. libretexts.org Treatment of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, would yield the corresponding diazonium salt. youtube.commsu.edu These unstable intermediates are highly valuable in synthesis and can undergo subsequent azo coupling reactions with activated aromatic compounds (like phenols or anilines) to form brightly colored azo compounds. wikipedia.orgquora.com

Furthermore, the primary amine can react with diazo compounds, such as ethyl diazoacetate, often in the presence of a metal catalyst (e.g., rhodium or copper), to undergo N-H insertion reactions, yielding a secondary amine. nih.govresearchgate.net

The table below outlines the potential reactions of this compound with these classes of compounds.

Table 2: Interactions with Nitrogenous Compounds

| Reactant Class | Specific Reagent Example | Expected Product | General Reaction Type |

|---|---|---|---|

| Amines (Acylation) | Acetyl Chloride | N-((3-Fluoronaphthalen-1-yl)methyl)acetamide | Acylation youtube.com |

| Nitrides (Azide Formation) | Imidazole-1-sulfonyl azide | 1-(Azidomethyl)-3-fluoronaphthalene | Diazo Transfer organic-chemistry.org |

| Azo/Diazo Precursors | Nitrous Acid (NaNO₂/HCl) | (3-Fluoronaphthalen-1-yl)methanediazonium chloride | Diazotization msu.edu |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Aminomethyl 3 Fluoronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the chemical environment of atomic nuclei. For 1-(aminomethyl)-3-fluoronaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D NMR techniques, offers a comprehensive understanding of its structure.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the aminomethyl protons, and the amine protons.

The aromatic region of the spectrum is complex due to the fused ring system and the influence of the fluorine substituent. The protons on the naphthalene (B1677914) ring will exhibit characteristic chemical shifts and coupling patterns. Protons closer to the electron-withdrawing fluorine atom are expected to be deshielded and appear at a lower field. The aminomethyl group (-CH₂NH₂) will typically show a singlet or a multiplet depending on the solvent and concentration, corresponding to the two equivalent protons on the methylene (B1212753) group. The amine protons (-NH₂) often appear as a broad singlet, and their chemical shift can be highly variable due to hydrogen bonding and exchange with solvent protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.0 - 8.5 | m | - |

| -CH₂- | ~3.9 | s | - |

| -NH₂ | 1.5 - 3.0 | br s | - |

Predicted data based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will display signals for the ten carbon atoms of the naphthalene ring and the one carbon of the aminomethyl group. The carbon atom bonded to the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key indicator of direct fluorination. The other aromatic carbons will also show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF), which can aid in the assignment of the aromatic signals. The carbon of the aminomethyl group will appear in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) | C-F Coupling (JCF) in Hz |

| C-3 (C-F) | 158 - 165 | ~240-250 (¹JCF) |

| Aromatic C-H | 110 - 135 | Variable (²⁻⁴JCF) |

| Quaternary Aromatic C | 125 - 140 | Variable (²⁻⁴JCF) |

| -CH₂- | ~45 | - |

Predicted data based on analogous structures and general NMR principles. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Fluorine Environment Specificity

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms. huji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule.

The chemical shift of this signal will be characteristic of an aryl fluoride (B91410). colorado.edu Furthermore, this signal will be split into a multiplet due to coupling with neighboring protons on the naphthalene ring, primarily the protons at the C-2 and C-4 positions. This coupling information is valuable for confirming the position of the fluorine substituent on the naphthalene ring. huji.ac.il

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-F | -110 to -120 | m |

Predicted data based on analogous structures and general NMR principles. Actual experimental values may vary. Chemical shifts are referenced to CFCl₃.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to establish the connectivity between the aromatic protons on the same ring of the naphthalene system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. It can be used to confirm the substitution pattern on the naphthalene ring by observing NOE effects between the aminomethyl protons and nearby aromatic protons.

The combined application of these 2D NMR techniques allows for a detailed and confident elucidation of the complete chemical structure of this compound. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule. upi.edu

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring will give rise to several sharp bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1200-1350 cm⁻¹.

N-H Bending: The bending vibration of the N-H bond in the amine group will be visible around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the aminomethyl group will likely appear in the 1000-1250 cm⁻¹ range.

The presence and specific positions of these absorption bands in the FT-IR spectrum provide confirmatory evidence for the presence of the aminomethyl and fluoro-substituted naphthalene moieties within the molecule. researchgate.netrsc.org

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1200 - 1350 |

| -NH₂ | Bending | 1590 - 1650 |

| C-N | Stretching | 1000 - 1250 |

Predicted data based on characteristic group frequencies. Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy offers a valuable complementary perspective to infrared (IR) spectroscopy for probing the vibrational modes of this compound. As a technique that measures the inelastic scattering of monochromatic light, Raman is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectra. nih.gov The Raman spectrum of this compound is expected to be rich with information, revealing key structural features.

The vibrational modes of polyatomic molecules like this one can be categorized into stretching, bending, wagging, twisting, scissoring, and rocking motions. libretexts.org For this compound, which is a non-linear molecule with 23 atoms, a total of 3N-6 = 3(23) - 6 = 63 fundamental vibrational modes are predicted. libretexts.org

Key expected Raman bands and their assignments are detailed in the table below, based on established data for naphthalene and its derivatives. niscpr.res.innist.gov

| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Description |

| C-H Stretching (Aromatic) | 3050 - 3100 | Stretching vibrations of the C-H bonds on the naphthalene ring. |

| N-H Stretching (Amine) | 3300 - 3500 | Symmetric and asymmetric stretching of the primary amine N-H bonds. |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Stretching of the C-H bonds in the aminomethyl group. |

| Ring C=C Stretching | 1500 - 1650 | In-plane stretching vibrations of the carbon-carbon double bonds within the naphthalene core. These are often strong in Raman spectra. |

| CH₂ Scissoring | 1440 - 1470 | Bending vibration of the methylene group in the aminomethyl substituent. nih.gov |

| C-N Stretching | 1000 - 1250 | Stretching vibration of the carbon-nitrogen bond. |

| C-F Stretching | 1000 - 1400 | Stretching of the carbon-fluorine bond, which can be highly characteristic. |

| Ring Breathing Modes | 700 - 1000 | Symmetric radial expansion and contraction of the naphthalene ring system. |

This table is generated based on typical vibrational frequencies for the respective functional groups and may not represent experimentally verified data for this compound.

The analysis of these Raman bands, in conjunction with IR data, provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of its key functional groups and offering insights into the molecular symmetry.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding)

The primary amine (-NH₂) of the aminomethyl group serves as a potent hydrogen bond donor. The nitrogen atom of the amine and the electronegative fluorine atom can both act as hydrogen bond acceptors. researchgate.net

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the amine's hydrogen and the fluorine atom at the 3-position. The formation of such a bond would depend on the conformational flexibility of the aminomethyl group, allowing the hydrogen and fluorine atoms to come into close proximity. This would result in a pseudo-six-membered ring structure, which can enhance molecular stability. nih.gov

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds are highly likely to dominate the crystal packing. The most probable interactions would be of the N-H···N or N-H···F type, where the amine group of one molecule donates a hydrogen to the amine nitrogen or the fluorine atom of a neighboring molecule. nsf.govsemanticscholar.org These interactions can lead to the formation of extended networks, such as chains or sheets, which dictate the crystal's macroscopic properties. researchgate.net

The presence and strength of these hydrogen bonds can be inferred from spectroscopic data. In IR and Raman spectroscopy, hydrogen bonding typically leads to a broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching bands. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the conjugated naphthalene ring system. bit.edu.cn

The naphthalene core has a characteristic UV absorption profile. The introduction of substituents, such as the aminomethyl (-CH₂NH₂) and fluoro (-F) groups, can modify this profile through their electronic effects.

Aminomethyl Group (-CH₂NH₂): This group can act as a weak electron-donating group through hyperconjugation and the inductive effect of the nitrogen.

Fluoro Group (-F): The fluorine atom has a dual electronic effect: it is strongly electron-withdrawing via the inductive effect (σ-withdrawing) but can be electron-donating through resonance (π-donating) due to its lone pairs.

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. gbiosciences.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₁H₁₀FN. Using the exact masses of the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen, the monoisotopic mass can be precisely calculated. msu.edusisweb.com

The calculated exact mass for the [M]⁺ ion of C₁₁H₁₀FN is 175.0797 Da. nih.gov This precise value is critical for distinguishing it from other compounds that may have the same nominal mass but a different elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization (EI) mass spectrometry, the molecule is ionized and then breaks apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure. researchgate.net The stable aromatic naphthalene core is expected to be a prominent feature in the spectrum. libretexts.org

Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: The bond between the naphthalene ring and the aminomethyl group is susceptible to cleavage, leading to the loss of the •CH₂NH₂ group or the formation of a stable tropylium-like ion. A primary amine often results in a base peak from the loss of an alkyl radical. miamioh.edu

Loss of a Hydrogen Radical: The molecular ion may lose a hydrogen atom to form a stable [M-1]⁺ ion.

Loss of HF: Elimination of a neutral hydrogen fluoride molecule is a possible fragmentation pathway for fluorinated compounds.

Ring Fragmentation: At higher energies, the naphthalene ring itself can fragment, though this is less common for stable aromatic systems. researchgate.net

A plausible fragmentation pattern is outlined in the table below.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |

| 175 | [C₁₁H₁₀FN]⁺ | Molecular Ion (M⁺) |

| 174 | [C₁₁H₉FN]⁺ | Loss of •H from the molecular ion |

| 145 | [C₁₀H₇F]⁺ | Loss of •CH₂NH₂ from the molecular ion |

| 128 | [C₁₀H₈]⁺ | Loss of both F and •CH₂NH₂ (rearrangement may occur) |

This table represents a theoretical fragmentation pattern. Actual fragmentation may vary based on instrumental conditions.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Planarity of the Naphthalene Ring: Confirmation of the expected planarity of the fused aromatic rings.

Conformation of the Aminomethyl Group: Determination of the orientation of the aminomethyl substituent relative to the naphthalene ring.

Supramolecular Structure: Elucidation of the crystal packing arrangement, revealing how the molecules are organized in the unit cell. This would definitively identify the intermolecular interactions, such as the N-H···N and N-H···F hydrogen bonds, and any π-π stacking interactions between the naphthalene rings of adjacent molecules. researchgate.netmdpi.com

The crystal structure of related naphthalene derivatives often shows complex packing motifs, including layered or herringbone patterns, driven by a combination of hydrogen bonding and π-stacking. researchgate.net For this compound, a key point of interest would be the interplay between the hydrogen bonds formed by the amine and the packing of the fluorinated aromatic rings.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light, a phenomenon that is exclusively exhibited by molecules lacking a center of inversion or a plane of symmetry. For this compound, the presence of a stereocenter at the carbon atom bearing the aminomethyl group renders the molecule chiral, existing as a pair of enantiomers: (R)-1-(aminomethyl)-3-fluoronaphthalene and (S)-1-(aminomethyl)-3-fluoronaphthalene.

The principle of using ECD for enantiomeric excess (e.e.) determination relies on the fact that two enantiomers produce ECD spectra that are perfect mirror images of each other. nih.gov A positive signal (known as a positive Cotton effect) for one enantiomer at a specific wavelength will be matched by a negative signal of equal magnitude for the other enantiomer at the same wavelength. A racemic mixture, containing equal amounts of both enantiomers (50:50), is chiroptically silent and produces no ECD signal. nih.gov

While specific experimental ECD spectra for this compound are not extensively documented in peer-reviewed literature, the analysis follows established principles based on its structure. The naphthalene moiety acts as the primary chromophore, whose electronic transitions (typically observed in the 200-300 nm range) become chiroptically active due to the influence of the adjacent chiral center. dtu.dkcas.cz The differential absorption intensity, measured as Molar Circular Dichroism (Δε) or ellipticity, is directly proportional to the concentration difference between the two enantiomers. nih.gov

To determine the enantiomeric excess of a sample, a calibration curve is first constructed. This is achieved by preparing a series of samples with known enantiomeric excess and measuring their ECD signal at the wavelength of maximum absorption (λmax) for one of the Cotton effects. The linear relationship between the ECD signal intensity and the enantiomeric excess allows for the precise quantification of the enantiomeric composition of an unknown sample. nih.govnih.gov

Illustrative ECD Data

The following table presents hypothetical, yet scientifically plausible, ECD spectral data for the enantiomers of this compound, based on the typical behavior of chiral aromatic amines and naphthalene derivatives. nih.govdtu.dk The (R)-enantiomer is arbitrarily assigned a positive Cotton effect.

| Enantiomer | Wavelength (λ) of Main Cotton Effect (nm) | Molar Circular Dichroism (Δε) (M-1cm-1) | Sign of Cotton Effect |

|---|---|---|---|

| (R)-1-(Aminomethyl)-3-fluoronaphthalene | ~225 | +10.5 | Positive |

| (S)-1-(Aminomethyl)-3-fluoronaphthalene | ~225 | -10.5 | Negative |

| Racemic this compound | ~225 | 0 | None |

Computational Chemistry and Theoretical Modeling of 1 Aminomethyl 3 Fluoronaphthalene

Quantum Chemical Calculations for Electronic Structure and Energetics

Analysis of Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.comlibretexts.org

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons; a higher HOMO energy suggests a greater propensity for oxidation. ossila.com

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons; a lower LUMO energy indicates a greater propensity for reduction. ossila.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap . nih.govnih.gov A small HOMO-LUMO gap is associated with higher chemical reactivity, lower kinetic stability, and is a key factor in determining the electronic absorption properties of a molecule. nih.gov In substituted naphthalenes, the presence of electron-donating groups, such as an amino group, can lead to a decrease in the energy gap, facilitating easier oxidation. utq.edu.iq

Table 2: Hypothetical Frontier Orbital Energies for 1-(Aminomethyl)-3-fluoronaphthalene The following data is illustrative and based on typical values for similar aromatic amines calculated with DFT. Actual values would require specific computation.

| Orbital | Energy (eV) | Description |

| LUMO | -0.85 | The lowest energy unoccupied orbital, indicating the ability to accept an electron. |

| HOMO | -5.20 | The highest energy occupied orbital, indicating the ability to donate an electron. |

| HOMO-LUMO Gap | 4.35 | The energy difference, related to chemical reactivity and electronic transitions. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Negative Regions (Red/Yellow): These areas correspond to an excess of electron density and are indicative of sites susceptible to electrophilic attack. In this compound, these regions would be expected around the highly electronegative fluorine atom and the lone pair of electrons on the nitrogen atom of the aminomethyl group. nih.gov

Positive Regions (Blue): These areas correspond to a deficiency of electron density and are indicative of sites susceptible to nucleophilic attack. For this molecule, positive potential would be expected around the hydrogen atoms of the aminomethyl group and the hydrogen atoms on the naphthalene (B1677914) ring.

Neutral Regions (Green): These areas have a relatively neutral potential.

By analyzing the MEP map, one can predict how this compound might interact with other molecules, receptors, or surfaces. The map provides a chemically intuitive picture of the molecule's charge distribution and potential reactive centers. nih.gov

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity

| Region on Molecule | Predicted Potential | Implication for Reactivity |

|---|---|---|

| Around Fluorine Atom | Negative (Red) | Site for electrophilic attack; hydrogen bond acceptor. |

| Around Nitrogen Atom | Negative (Red/Yellow) | Site for electrophilic attack; protonation site. |

| Aminomethyl Hydrogens | Positive (Blue) | Site for nucleophilic attack; hydrogen bond donor. |

| Naphthalene Ring | Mostly neutral (Green) with some variation | The π-system can interact with other aromatic systems. |

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and orbital interactions. wikipedia.orgusc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. usc.edu This localization allows for the analysis of donor-acceptor interactions, also known as hyperconjugation, which are crucial for understanding molecular stability and reactivity. researchgate.netuba.ar

In the context of this compound, NBO analysis can elucidate the intramolecular interactions that govern its conformation and electronic properties. The analysis identifies key donor (filled) and acceptor (unfilled) orbitals and quantifies the stabilization energy associated with their interactions. researchgate.net For instance, the lone pair on the nitrogen atom of the aminomethyl group can act as a donor to antibonding orbitals within the naphthalene ring system. Similarly, interactions involving the fluorine atom's lone pairs and the π-system of the naphthalene ring can be investigated.

The strength of these donor-acceptor interactions is typically evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization of electron density from a donor NBO (i) to an acceptor NBO (j) is calculated. A higher E(2) value indicates a stronger interaction.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) of ring | 1.5 |

| LP (1) F | σ* (C-C) of ring | 0.8 |

| π (C=C) of ring | σ* (C-H) of methyl | 0.5 |

Note: This table presents hypothetical data for illustrative purposes, as specific NBO analysis results for this compound were not available in the searched literature.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to examine the intricate details of chemical reactions. For the synthesis and transformation of this compound, computational studies can elucidate reaction mechanisms, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates and selectivity.

Elucidation of Elementary Steps in Synthetic Pathways

The synthesis of this compound likely involves multiple steps. For instance, a common route to similar compounds involves the Betti reaction, a multicomponent reaction that combines a phenol (B47542) (like 2-naphthol), an aldehyde, and an amine. nih.gov Another potential pathway could involve the derivatization of 1-fluoronaphthalene (B124137), which can be prepared from 1-naphthylamine (B1663977) through a diazonium salt intermediate. google.comgoogle.com

Computational methods, such as Density Functional Theory (DFT), can be used to model each elementary step in these synthetic pathways. By calculating the potential energy surface, researchers can identify the most energetically favorable reaction coordinate. This involves locating the structures of reactants, products, intermediates, and transition states. The calculated activation energies for each step can provide insights into the reaction kinetics and help identify the rate-determining step. For example, in cycloaddition reactions, DFT calculations can distinguish between concerted and stepwise mechanisms. researchgate.net

Prediction of Reaction Pathways and Selectivity

In many chemical reactions, multiple products can be formed. Computational modeling is instrumental in predicting the selectivity of a reaction, whether it be regioselectivity or stereoselectivity. By comparing the activation energies of the transition states leading to different products, the most likely outcome can be predicted.

For a substituted naphthalene system like this compound, electrophilic or nucleophilic attack can occur at various positions on the ring. Computational models can predict the most likely site of reaction by analyzing the electron density distribution and the stability of the resulting intermediates. This predictive capability is invaluable for designing synthetic routes that favor the desired isomer and minimize the formation of unwanted byproducts. For instance, computational studies on related aminomethyl tetrahydronaphthalenes have been used to understand their selective interactions with biological targets. semanticscholar.org

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

The in silico prediction of spectroscopic parameters has become an essential tool in chemical research, aiding in the identification and characterization of molecules. nih.gov By computationally simulating spectra, researchers can compare them with experimental data to confirm the structure of a synthesized compound or to predict the spectral properties of yet-to-be-synthesized molecules.

For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, their chemical shifts can be estimated. These predictions can be refined by considering conformational flexibility and solvent effects. Several online platforms and software packages are available for predicting NMR spectra. nmrdb.orgsourceforge.io For comparison, the experimental ¹H NMR spectrum of the parent compound, 1-fluoronaphthalene, shows distinct signals for its aromatic protons. chemicalbook.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption bands in its IR spectrum. These calculations can help in assigning the various vibrational modes of the molecule, such as the C-H, N-H, and C-F stretching and bending vibrations.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a widely used method to predict the electronic transitions of a molecule, which are observed in its UV-Vis spectrum. researchgate.net These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity, which are related to the electronic structure and conjugation within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) - CH₂ | ~3.9 |

| ¹³C NMR | Chemical Shift (ppm) - C-F | ~158 |

| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | ~3300-3400 |

| UV-Vis | λmax (nm) | ~290, ~320 |

Application of Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govliverpool.ac.uk By developing a QSPR model, it is possible to predict the properties of new or untested compounds based solely on their chemical structure. researchgate.netresearchgate.net

The first step in QSPR modeling is to calculate a set of molecular descriptors that encode information about the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. rsc.org These descriptors can then be used to build a mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, that correlates the descriptors with a specific property of interest. mdpi.comsemanticscholar.org

For this compound, QSPR models could be developed to predict a variety of properties, including:

Boiling point and melting point

Solubility in different solvents

Partition coefficient (logP) , which is a measure of lipophilicity

Adsorption behavior on different materials rsc.org

A successful QSPR model not only allows for the rapid prediction of properties but can also provide insights into which structural features are most important for determining a particular property. This knowledge can then be used to design new molecules with desired properties.

Analytical Methodologies for Research, Purity Assessment, and Impurity Profiling of 1 Aminomethyl 3 Fluoronaphthalene

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for the separation, identification, and quantification of compounds in a mixture. For 1-(Aminomethyl)-3-fluoronaphthalene, a range of chromatographic methods are applicable, each serving a specific purpose in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Quantitation

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for purity assessment and impurity profiling due to its high resolution, sensitivity, and versatility.

A reversed-phase HPLC (RP-HPLC) method is the primary choice for determining the purity of this compound and quantifying any process-related impurities. Method development would focus on achieving optimal separation between the main compound and potential impurities, which could include starting materials, by-products, and degradation products.

A typical RP-HPLC method for an amino-naphthalene derivative would be developed and validated following International Council for Harmonisation (ICH) guidelines. nih.govmdpi.com The validation process ensures that the analytical method is suitable for its intended purpose and includes evaluation of parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govsigmaaldrich.comresearchgate.net

Method Development: A suitable starting point for method development would involve a C18 stationary phase, which is a common choice for separating aromatic compounds like naphthalene (B1677914) derivatives. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the buffer is a critical parameter to control the ionization state of the primary amine in this compound, thereby influencing its retention and peak shape. Detection is typically performed using a UV detector, set at a wavelength where the naphthalene chromophore exhibits strong absorbance.

Hypothetical RP-HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) | %B 0 | 20 20 | 80 25 | 80 26 | 20 30 | 20 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Validation Summary: A validation study for such a method would demonstrate its suitability for quality control.

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | Peak for the main compound is resolved from impurities. | Resolution > 2.0 for all known impurities. |

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | ≤ 2.0% | Repeatability RSD = 0.5%, Intermediate Precision RSD = 0.8% |

| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.05% of nominal concentration |

Since this compound possesses a stereocenter at the carbon bearing the amino group, it exists as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to control the enantiomeric purity of the desired enantiomer. Chiral HPLC is the method of choice for this purpose. mdpi.com

Two main strategies can be employed for chiral separation by HPLC: direct and indirect methods.

Direct Chiral Separation: This approach utilizes a chiral stationary phase (CSP) that can directly distinguish between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including amines. chemeurope.com The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The presence of a fluorine atom in the analyte can influence the chiral recognition process. researchgate.netmdpi.com

Indirect Chiral Separation: This method involves derivatizing the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column. researchgate.net While effective, this method requires an additional reaction step and a pure chiral derivatizing agent.

Hypothetical Chiral HPLC Method Parameters (Direct Method):

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (amylose derivative), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 225 nm |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. Primary amines like this compound can exhibit poor peak shape and adsorption on GC columns due to their polarity and ability to form hydrogen bonds. researchgate.net Therefore, derivatization is typically required to enhance volatility and improve chromatographic performance. iu.edunih.gov

Common derivatization techniques for primary amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form more volatile and stable amide derivatives. iu.edu

Silylation: Reaction with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups. iu.edugcms.cz

Alkylation: Reaction with alkylating agents to form secondary or tertiary amines. libretexts.org

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the product. By spotting the reaction mixture alongside standards of the reactants and product on a TLC plate, a visual assessment of the reaction's progress can be made. It is also a useful tool for screening for optimal reaction conditions and for preliminary impurity profiling.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the comprehensive characterization of chemical compounds. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable.

LC-MS combines the high-resolution separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This allows for the determination of the molecular weight of the parent compound and its impurities, providing a high degree of confidence in their identification. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, yielding structural information that is crucial for the definitive identification of unknown impurities. researchgate.netresearchgate.net LC-MS/MS methods are especially important for detecting and identifying impurities at very low levels, which might not be possible with UV detection alone. mdpi.com

GC-Mass Spectrometry (GC-MS) for Volatile Components and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound analysis, GC-MS is particularly useful for detecting residual solvents from the synthesis process, as well as any volatile impurities or degradation products.